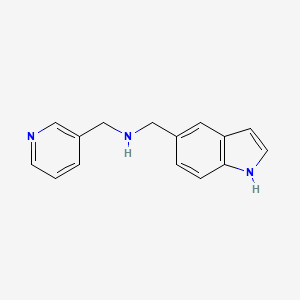

n-(1h-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine

Description

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine is a bifunctional amine derivative featuring an indole and a pyridine moiety linked via methylene groups to a central amine. Its dihydrochloride form (CAS: 1185295-06-0, Molecular Formula: C₁₅H₁₇Cl₂N₃, Molecular Weight: 310.23) is commercially available for research purposes .

Properties

IUPAC Name |

1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-2-13(10-16-6-1)11-17-9-12-3-4-15-14(8-12)5-7-18-15/h1-8,10,17-18H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTRMSVAVRFCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501252970 | |

| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946744-01-0 | |

| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946744-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Pyridinylmethyl)-1H-indole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501252970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15N3

- Molecular Weight : 237.3 g/mol

- CAS Number : 946744-01-0

- IUPAC Name : 1-(1H-indol-5-yl)-N-(pyridin-3-ylmethyl)methanamine

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole and pyridine derivatives, including this compound. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

- Cell Line Studies :

- In studies involving the MDA-MB-231 breast cancer cell line, compounds similar to this compound demonstrated significant antiproliferative effects. For example, certain derivatives exhibited IC50 values as low as 6.25 µM, indicating effective inhibition of cell viability at low concentrations .

- The compound's mechanism may involve interaction with key proteins implicated in cancer progression, such as 5-HT6 and mGluR2 .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyridine derivatives are known for their diverse biological activities, including antibacterial and antifungal effects.

- Antibacterial Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the indole and pyridine moieties appears to enhance its interaction with biological targets.

| Structural Feature | Effect on Activity |

|---|---|

| Indole Ring | Enhances anticancer activity through receptor binding |

| Pyridine Ring | Contributes to antimicrobial properties |

| Substituents (e.g., OMe, OH) | Modulate potency; specific substitutions lower IC50 values significantly |

Case Studies and Research Findings

-

In Vitro Studies :

- A study published in MDPI indicated that modifications to the pyridine structure could lead to improved antiproliferative activity against various cancer cell lines, including HeLa and A549 . These findings suggest that further exploration of structural modifications could enhance the efficacy of this compound.

- Target Identification :

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that indole derivatives exhibit anticancer properties. The structural similarity of n-(1H-Indol-5-ylmethyl)-n-(pyridin-3-ylmethyl)amine to known anticancer agents suggests potential efficacy in inhibiting tumor growth. A study focusing on indole-based compounds demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Monoamine Oxidase Inhibition : Compounds with indole structures have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases and mood disorders. The design of this compound as a MAO inhibitor could lead to novel treatments for conditions such as depression and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Microwave-Assisted Synthesis : This technique allows for rapid synthesis and higher yields, making it a preferred method for producing complex indole derivatives. The efficiency of microwave heating has been highlighted in recent studies, demonstrating significant improvements in reaction times and product purity .

Table 1: Synthesis Methods for Indole Derivatives

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated a series of indole derivatives, including this compound, for their cytotoxic effects against various cancer cell lines. The results indicated that specific modifications to the indole structure enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of indole derivatives against oxidative stress-induced neuronal damage. The study found that compounds similar to this compound exhibited significant protective effects in vitro, highlighting their potential application in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis Table

Structural and Functional Insights

- Indole vs. Pyrazole/Thiadiazole : Indole’s planar structure favors intercalation or π-stacking in biological targets, whereas pyrazole/thiadiazole cores offer metabolic stability and hydrogen-bonding versatility.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhance binding to charged residues, while alkyl groups (e.g., methyl, ethyl) improve lipophilicity.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(1H-Indol-5-ylmethyl)-N-(pyridin-3-ylmethyl)amine?

The compound is synthesized via alkylation or reductive amination. A common approach involves reacting 1H-indole-5-carbaldehyde with pyridin-3-ylmethylamine under catalytic hydrogenation (e.g., using Pd/C) to form the secondary amine. Alternatively, nucleophilic substitution between indole-5-methyl halides and pyridin-3-ylmethylamine in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound. Reaction optimization includes adjusting stoichiometry, temperature, and catalyst loading to improve yields (typically 60–75%) .

Q. How is the molecular structure of this compound validated?

Structural confirmation requires a combination of:

- NMR spectroscopy : and NMR to identify aromatic protons (δ 6.5–8.5 ppm for indole and pyridine rings) and methylene bridges (δ 3.5–4.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: ~265.3 for CHN).

- X-ray crystallography (if crystalline): SHELX software can resolve bond lengths and angles, critical for verifying stereoelectronic effects .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT receptors, σ receptors) to assess affinity (K values).

- Cellular viability assays : MTT or resazurin-based tests against cancer/neural cell lines to evaluate cytotoxicity (IC determination).

- Microbial inhibition : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do electronic effects of the indole and pyridine moieties influence receptor binding selectivity?

The indole’s electron-rich π-system and pyridine’s Lewis basicity enable dual interactions with receptors. For example:

- 5-HT receptors : Indole’s NH group forms hydrogen bonds with Ser159/Ser239, while pyridine’s nitrogen coordinates with Lys228.

- σ-1 receptors : Hydrophobic interactions between the methylene bridge and Leu105/Val106 are critical. Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can map binding modes and predict substituent effects .

Q. What strategies resolve contradictions in SAR studies for indole-pyridine hybrids?

Discrepancies in structure-activity relationships (SAR) arise from:

- Conformational flexibility : Use constrained analogs (e.g., cyclopropane bridges) to limit rotational freedom.

- Metabolic interference : Assess metabolites via LC-MS to identify instability (e.g., N-demethylation).

- Statistical validation : Multivariate analysis (PCA or PLS) to differentiate steric/electronic contributions .

Q. How can crystallographic data refine mechanistic hypotheses for this compound?

SHELXL refinement of X-ray data reveals:

- Torsional angles : Indole-pyridine dihedral angles (e.g., 30–50°) correlate with planarity and π-π stacking efficiency.

- Hydrogen-bond networks : Interactions with co-crystallized water or protein residues (e.g., carbonyl oxygens) inform solvation and bioavailability.

- Thermal parameters : B-factor analysis identifies flexible regions prone to degradation .

Q. What computational methods predict metabolic pathways and toxicity?

- ADMET prediction : SwissADME or ProTox-II for hepatic clearance, CYP450 inhibition, and hERG liability.

- Metabolite identification : GLORYx or BioTransformer to simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation).

- Toxicity hotspots : QSAR models flag structural alerts (e.g., reactive Michael acceptors) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.